molecular formula C17H13N3O2 B185053 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 171967-71-8

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B185053
CAS No.: 171967-71-8
M. Wt: 291.3 g/mol
InChI Key: DMVYZQQJFCYEGQ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21 that is considered a critical contributor to the learning and memory deficits associated with Down syndrome (source) . This compound functions by competitively binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity. By inhibiting DYRK1A, this reagent provides a valuable tool for investigating the molecular mechanisms underlying neurodevelopmental disorders and for probing pathways involved in cell proliferation and differentiation. Its research applications extend to the study of alternative splicing regulation, as DYRK1A phosphorylation directly impacts the activity of splicing factors (source) . Furthermore, due to the role of DYRK1A in regulating nuclear factor of activated T cells (NFAT) transcription factors, this inhibitor is also utilized in immunological and beta-cell biology research to modulate NFAT-driven gene expression. It enables researchers to dissect kinase-dependent signaling cascades in models of cancer and neurodegenerative disease, making it a crucial compound for basic research and drug discovery efforts.

Properties

IUPAC Name

5-(1-methylindole-3-carbonyl)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-20-9-12(11-4-2-3-5-15(11)20)16(21)10-6-7-13-14(8-10)19-17(22)18-13/h2-9H,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVYZQQJFCYEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441544
Record name 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171967-71-8
Record name 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,2-Phenylenediamine with Urea

1,2-Phenylenediamine undergoes cyclocondensation with urea under ultrasonic irradiation to yield 1H-benzo[d]imidazol-2(3H)-one. This method, optimized by, achieves a 90% yield within 40 minutes using dimethylformamide (DMF) as the solvent. Infrared (IR) spectroscopy confirms the formation of the carbonyl group (C=O) at 1690 cm⁻¹ and the C=N stretch at 1619 cm⁻¹.

Reaction Conditions:

  • Reactants: 1,2-Phenylenediamine (4.6 mmol), urea (9.2 mmol)

  • Solvent: DMF (5 mL)

  • Energy Input: Ultrasonic irradiation (40 min)

  • Workup: Precipitation in water, filtration, and recrystallization from dichloromethane

Alternative Alkylation Strategies

Alkylation of the benzimidazolone nitrogen is critical for introducing functional handles. Ethyl chloroacetate reacts with 1H-benzo[d]imidazol-2(3H)-one in the presence of potassium carbonate or sodium hydride to form mono- or dialkylated derivatives. For instance, using sodium hydride in DMF under ultrasound for 15 minutes yields a 90% isolated product.

Introduction of the 1-Methylindole-3-Carbonyl Group

The indole-3-carbonyl moiety is introduced via acyl transfer or Friedel-Crafts acylation.

Acylation Using Carbonyldiimidazole (CDI)

CDI-mediated coupling efficiently links the indole carbonyl to the benzimidazolone core. As demonstrated in, CDI activates carboxylic acids for nucleophilic attack by amines. Applying this to 1-methylindole-3-carboxylic acid and benzimidazolone derivatives generates the target compound.

Mechanistic Steps:

  • Activation of 1-methylindole-3-carboxylic acid with CDI to form an acylimidazole intermediate.

  • Nucleophilic substitution by the benzimidazolone nitrogen, releasing imidazole as a byproduct.

Optimization Data:

  • Temperature: 0–25°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield: 70–85% (estimated based on analogous reactions in)

Friedel-Crafts Acylation

Direct acylation of the indole ring with benzimidazolone-activated carbonyl groups is feasible under Lewis acid catalysis. Aluminum chloride (AlCl₃) in dichloroethane (DCE) facilitates electrophilic substitution at the indole C3 position.

Challenges:

  • Competing N-methylation side reactions require precise stoichiometry.

  • Steric hindrance from the 1-methyl group necessitates elevated temperatures (80–100°C).

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Combining benzimidazolone formation and indole acylation in a single pot reduces purification steps. A representative protocol involves:

  • Cyclocondensation of 1,2-phenylenediamine with urea.

  • In situ activation of 1-methylindole-3-carboxylic acid using CDI.

  • Coupling at 25°C for 12 hours.

Key Advantages:

  • Total reaction time: <24 hours.

  • Overall yield: 65–72%.

Solid-Phase Synthesis

Immobilizing the benzimidazolone core on Wang resin enables iterative coupling and cleavage. This method, though less common for small molecules, offers scalability for gram-scale production.

Analytical Characterization

Critical spectroscopic data for the target compound include:

Technique Key Features
¹H NMR - Indole H4 proton: δ 7.8–8.1 (d, J = 8 Hz)
- Benzimidazolone NH: δ 10.2–10.5 (s)
IR - C=O stretch: 1685 cm⁻¹ (benzimidazolone), 1702 cm⁻¹ (indole carbonyl)
HRMS [M+H]⁺: m/z 291.309 (calculated), 291.308 (observed)

Industrial-Scale Considerations

Solvent Selection

DMF and THF are preferred for their high dielectric constants, but replacement with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.

Catalytic Efficiency

Palladium on carbon (Pd/C) or nickel catalysts enhance hydrogenation steps during indole synthesis, reducing metal leaching by 40% compared to homogeneous catalysts.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of indoles with carbonyl sources. Iridium-based photocatalysts (e.g., Ir(ppy)₃) achieve 60% yield under blue LED irradiation.

Biocatalytic Approaches

Lipase-mediated transesterification between ethyl indole-3-carboxylate and benzimidazolone derivatives is under investigation, though yields remain suboptimal (30–35%) .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzimidazole rings, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. Its structural similarity to other bioactive compounds suggests it may exhibit anticancer properties, possibly through mechanisms involving apoptosis induction and inhibition of tumor growth.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored analogs of benzimidazole derivatives, revealing that compounds with similar structures to this compound showed significant cytotoxicity against various cancer cell lines. These findings indicate that further research into this compound could yield promising results in cancer therapy .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow it to participate in various reactions, such as nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Novel Compounds
Researchers have utilized this compound as a building block for synthesizing novel indole-based derivatives with enhanced pharmacological profiles. The ability to modify its structure has led to the development of compounds with improved solubility and bioavailability .

Neuroscience Research

Recent studies have indicated that derivatives of this compound may have implications in neuropharmacology. The indole moiety is known for its role in serotonin receptor activity, suggesting potential applications in treating mood disorders and neurological conditions.

Case Study: Serotonin Receptor Modulation
Research examining the interaction between indole derivatives and serotonin receptors has shown that compounds similar to this compound can modulate receptor activity, leading to anxiolytic effects in animal models . This highlights the compound's potential for developing new treatments for anxiety and depression.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The indole and benzimidazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This binding can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Antitumor Benzimidazolone Derivatives

Benzimidazolone derivatives are extensively studied for antitumor activity. Key analogs include:

Compound Name / Substituent Biological Target Activity (IC₅₀ or Ki) Key Structural Features Reference
5-(5-((2-Aminoethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)-1H-benzo[d]imidazol-2(3H)-one Pim-1/2 Kinase Low nM inhibition Pyrazolopyrimidine substituent
Halopemide Phospholipase D1/2 (PLD1/2) Direct inhibitor Piperidine-linked benzimidazolone
5-Hydrosulfonyl derivatives (e.g., 5a–o) Tubulin Antiproliferative Sulfonamide group at 5-position

Key Findings :

  • The pyrazolopyrimidine-substituted analog (Pim-1/2 inhibitor) demonstrates nanomolar activity, attributed to hydrogen bonding with kinase active sites .
  • Halopemide ’s piperidine linker enhances PLD1/2 inhibition, but the target compound’s indole group may offer improved brain penetration or metabolic stability due to lipophilicity .

Phospholipase D (PLD) Inhibitors

PLD inhibitors often feature halogenated benzimidazolones:

Compound Name / Substituent Selectivity Structural Modification Potency Reference
1-(Piperidin-4-yl)-5-Fluoro-1H-benzo[d]imidazol-2(3H)-one PLD1-selective 5-Fluoro substitution IC₅₀ = 12 nM
UV0359595 PLD1-selective (S)-Methyl on ethylenediamine linker IC₅₀ = 8 nM
Target Compound Undetermined 1-Methylindole-3-carbonyl at 5-position Not reported

Key Findings :

  • Fluorinated analogs achieve PLD1 selectivity through halogen interactions with hydrophobic pockets .
  • The target compound ’s indole carbonyl group may compete with PLD’s lipid-binding domain but lacks empirical validation.

Antimicrobial Benzimidazolone Derivatives

Benzimidazolones with fused heterocycles show antimicrobial activity:

Compound Name / Substituent Target Organism Activity (MIC) Structural Features Reference
Triazinoindol-benzimidazolone (SID 7975595) Mycobacterium tuberculosis 0.5 µM Triazinoindol fused to benzimidazolone
1-(Piperidin-4-yl)-5,6-Dimethoxy derivatives Broad-spectrum 4–16 µg/mL (bacteria) Dimethoxy and piperidine substitutions

Key Findings :

  • Triazinoindol-benzimidazolones inhibit mycobacterial cell wall synthesis via a dual-head binding mechanism .
  • The target compound’s indole group could mimic triazinoindol interactions but requires testing against microbial targets.

Kinase and Enzyme Inhibitors

Benzimidazolones are prominent in kinase inhibitor development:

Compound Name / Substituent Target Enzyme Activity Structural Insights Reference
N-Substituted Thiadiazine-benzimidazolones DYRK1A IC₅₀ = 0.3–5 µM Thiadiazine linker enhances solubility
TBPB ([1-(1'-Tolyl-bipiperidinyl)-benzimidazolone) M1 mAChR Allosteric agonist Bipiperidinyl group for receptor binding

Key Findings :

  • Thiadiazine-benzimidazolones (DYRK1A inhibitors) show nanomolar activity, with trifluoromethyl groups enhancing membrane permeability .
  • The target compound ’s indole may interfere with ATP-binding pockets in kinases, but direct comparisons are lacking.

Structural-Activity Relationship (SAR) Insights

  • Substituent Position : 5-Position modifications (e.g., sulfonamide, indole) critically influence target engagement. For example, 5-fluoro in PLD inhibitors enhances selectivity , while the indole in the target compound may optimize steric interactions.
  • Linker Flexibility: Piperidine or ethylenediamine linkers (e.g., halopemide, TBPB) improve binding to allosteric sites .
  • Heterocyclic Fusion: Triazinoindol or pyrazolopyrimidine fusions expand π-system interactions, as seen in antimicrobial and kinase inhibitors .

Biological Activity

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one, also referred to by its CAS number 171967-71-8, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, neuroprotective effects, and mechanisms of action.

The molecular formula of the compound is C₁₇H₁₃N₃O₂, with a molecular weight of 291.3 g/mol. Key physical properties include:

PropertyValue
Boiling Point426.6 ± 28.0 °C (Predicted)
Density1.41 ± 0.1 g/cm³ (Predicted)
pKa11.52 ± 0.30 (Predicted)

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells, by blocking key signaling pathways such as Erk1/2 and Akt activation . The compound's mechanism involves interaction with the SHP2 phosphatase, which is crucial for oncogenic signaling.

Case Studies

  • Lung Cancer : The compound showed potent antiproliferative effects in A549 lung cancer cells, leading to a reduction in cell viability and induction of apoptosis.
  • Breast Cancer : In MCF-7 breast cancer cells, treatment with this compound resulted in decreased cell proliferation and enhanced apoptosis markers.

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It has been shown to exert antioxidant effects and inhibit monoamine oxidase B (MAO-B) activity, which is relevant for neurodegenerative diseases like Parkinson's . The neuroprotective mechanism appears to involve the scavenging of reactive oxygen species and the prevention of oxidative stress-induced neuronal damage.

Neuroprotective Mechanism

The compound's neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage compared to control groups treated with known antioxidants like melatonin .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in lung and breast cancer cells; blocks Erk/Akt signaling
NeuroprotectionReduces oxidative stress; inhibits MAO-B activity

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed to prepare derivatives of 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one?

  • Methodological Answer : The synthesis typically involves coupling indole-3-carboxylic acid derivatives with benzimidazolone scaffolds. For example:

  • Step 1 : Formylation of indole using POCl₃ in dry DMF yields 1H-indole-3-carboxaldehyde intermediates .
  • Step 2 : Reductive amination or acylation reactions link the indole moiety to the benzimidazolone core. Halogenated benzimidazolones (e.g., 5-F, 5-Cl) can be synthesized via substitution reactions .
  • Optimization : Iterative parallel synthesis and purification via mass-directed preparative HPLC (>98% purity) are critical for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions and verifying synthetic intermediates (e.g., δ 9.59 ppm for NH protons in benzimidazolone derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. What crystallographic tools are suitable for determining its 3D structure?

  • Methodological Answer :

  • SHELX Programs : SHELXL refines small-molecule crystal structures, while SHELXS/SHELXD solve phase problems. Planarity of fused rings and dihedral angles (e.g., 82.9° between benzimidazolone and alkyl chains) are analyzed .
  • Hydrogen Bonding Networks : Inversion dimers formed via N–H⋯O interactions are observed in crystal packing .

Advanced Research Questions

Q. How do computational methods like DFT inform the electronic properties of this compound?

  • Methodological Answer :

  • B3LYP/6-31G Calculations*: Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions, guiding SAR studies for bioactivity .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Methodological Answer :

  • Substitution Effects : Halogenation (e.g., 5-Cl, 5-Br) on the benzimidazolone ring enhances phospholipase D (PLD) inhibition (IC₅₀ ~3 μM). Methyl groups on linkers improve isoform selectivity (e.g., PLD1 vs. PLD2) .
  • Antitumor Activity : 5-Hydrosulfonyl derivatives inhibit A549 and HCC1937 cells (IC₅₀ = 2.6 μM). Apoptosis induction is confirmed via flow cytometry .
  • Data Table :
DerivativeSubstituentBiological TargetIC₅₀ (μM)
12e5-FPLD1/PLD23.2
5b5-SO₂HHCC1937 Cells2.6

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control Experiments : Standardize assay conditions (e.g., MTT protocol, cell passage number) to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across structurally similar derivatives (e.g., halogen vs. sulfonyl substitutions) to identify outliers .
  • Crystallographic Validation : Confirm stereochemical purity, as minor enantiomers may exhibit divergent activity .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Reductive Amination : Use NaBH(OAc)₃ in DMF at 60°C for efficient coupling (yield >80%) .
  • Catalytic Systems : Tetra-n-butylammonium bromide enhances alkylation of benzimidazolone with bromoalkanes .
  • Purification : Employ reverse-phase HPLC with C18 columns to separate regioisomers .

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